molecular formula C16H15ClFN3O6S B13348271 3-({[3-(2-Chloro-4-nitrophenoxy)propyl]carbamoyl}amino)benzenesulfonyl fluoride CAS No. 25240-52-2

3-({[3-(2-Chloro-4-nitrophenoxy)propyl]carbamoyl}amino)benzenesulfonyl fluoride

Cat. No.: B13348271
CAS No.: 25240-52-2
M. Wt: 431.8 g/mol
InChI Key: QOMZLJZXJAZJKS-UHFFFAOYSA-N
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Description

3-(3-(3-(2-Chloro-4-nitrophenoxy)propyl)ureido)benzene-1-sulfonyl fluoride is a complex organic compound with the molecular formula C16H15ClFN3O6S It is primarily used in research settings and is known for its unique chemical structure, which includes a sulfonyl fluoride group, a nitrophenoxy group, and a ureido linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(3-(2-Chloro-4-nitrophenoxy)propyl)ureido)benzene-1-sulfonyl fluoride typically involves multiple steps. One common method includes the reaction of 2-chloro-4-nitrophenol with 3-chloropropyl isocyanate to form an intermediate. This intermediate is then reacted with 3-aminobenzenesulfonyl fluoride under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-(3-(3-(2-Chloro-4-nitrophenoxy)propyl)ureido)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and reaction times.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various nucleophiles into the molecule.

Scientific Research Applications

3-(3-(3-(2-Chloro-4-nitrophenoxy)propyl)ureido)benzene-1-sulfonyl fluoride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and in the development of new chemical reactions.

    Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl fluoride group.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-(3-(2-Chloro-4-nitrophenoxy)propyl)ureido)benzene-1-sulfonyl fluoride involves its reactive sulfonyl fluoride group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity makes it a valuable tool for studying enzyme mechanisms and developing enzyme inhibitors. The compound can target specific molecular pathways by modifying key proteins and enzymes involved in those pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Chloro-4-nitrophenoxy)butyl isocyanate
  • 2-Chloro-4-nitrophenyl isocyanate
  • 3-(2-Chloro-4-nitrophenoxy)propylamine

Uniqueness

Compared to similar compounds, 3-(3-(3-(2-Chloro-4-nitrophenoxy)propyl)ureido)benzene-1-sulfonyl fluoride is unique due to its combination of a sulfonyl fluoride group and a ureido linkage.

Properties

CAS No.

25240-52-2

Molecular Formula

C16H15ClFN3O6S

Molecular Weight

431.8 g/mol

IUPAC Name

3-[3-(2-chloro-4-nitrophenoxy)propylcarbamoylamino]benzenesulfonyl fluoride

InChI

InChI=1S/C16H15ClFN3O6S/c17-14-10-12(21(23)24)5-6-15(14)27-8-2-7-19-16(22)20-11-3-1-4-13(9-11)28(18,25)26/h1,3-6,9-10H,2,7-8H2,(H2,19,20,22)

InChI Key

QOMZLJZXJAZJKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)F)NC(=O)NCCCOC2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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